5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

Description

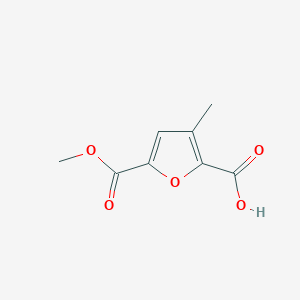

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid is a furan-based heterocyclic compound featuring a methoxycarbonyl (-COOCH₃) group at position 5, a methyl (-CH₃) group at position 3, and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₈H₈O₅, with a molecular weight of 184.15 g/mol (calculated based on structural analysis) . Its structural complexity and functional groups make it a candidate for specialized organic synthesis, though direct references to its applications are sparse in the provided evidence.

Properties

IUPAC Name |

5-methoxycarbonyl-3-methylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-4-3-5(8(11)12-2)13-6(4)7(9)10/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQYTPBUOHHTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the esterification of 5-hydroxymethylfurfural (HMF) with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Another method involves the oxidation of 5-methylfurfural using an oxidizing agent such as potassium permanganate or chromium trioxide, followed by esterification with methanol. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or further oxidized to carbon dioxide under harsh conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Carboxylates, carbon dioxide

Reduction: Alcohols

Substitution: Amides, thioesters

Scientific Research Applications

Organic Synthesis

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives that are useful in the development of pharmaceuticals and agrochemicals.

Key Transformations :

- Conversion to 5-(alkoxycarbonyl)furan-2-carboxylic acids, which are precursors for more complex molecular architectures used in drug discovery .

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, with minimum inhibitory concentrations (MICs) comparable to known antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

This indicates potential for further development into antimicrobial formulations.

Case Study 2: Anticancer Research

In vitro studies assessed the effects of this compound on HepG2 liver cancer cells. The findings revealed that treatment led to significant cell death and cell cycle arrest at the S phase.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

These results suggest that higher concentrations may enhance the anticancer effects, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its furan ring and functional groups may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Furan Carboxylic Acid Derivatives

Structural and Functional Differences

Substituent Position and Reactivity :

- The target compound’s methoxycarbonyl group at position 5 distinguishes it from simpler analogs like 5-methylfuran-2-carboxylic acid. This group enhances lipophilicity and may influence esterification or hydrolysis kinetics .

- Methyl vs. Phenyl Groups : The methyl group at position 3 in the target compound contrasts with the phenyl group in 2-methyl-5-phenylfuran-3-carboxylic acid, which is associated with enhanced biological activity (e.g., in drug candidates) .

Halogenated and Functionalized Analogs :

Physicochemical Properties and Stability

- Lipophilicity : The methoxycarbonyl group increases the logP value compared to unsubstituted furan carboxylic acids, suggesting improved membrane permeability .

- Thermal Stability : Furan derivatives with electron-withdrawing groups (e.g., -COOH, -COOCH₃) generally exhibit higher thermal stability than those with electron-donating groups (e.g., -CH₃) .

- Hydrolytic Sensitivity : The ester group (-COOCH₃) in the target compound is prone to hydrolysis under acidic or basic conditions, unlike the more stable carboxylic acid group .

Biological Activity

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid, a furan derivative with the molecular formula C₇H₆O₅ and a molecular weight of 170.12 g/mol, has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, including enzyme interactions, anti-inflammatory properties, and potential therapeutic applications.

Structural Characteristics

The compound features both methoxycarbonyl and carboxylic acid functional groups, which contribute to its reactivity and biological properties. The following table summarizes its structural attributes compared to related compounds:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| This compound | 2090165-27-6 | Contains methoxycarbonyl and carboxylic acid groups | - |

| Methyl 5-methylfuran-2-carboxylate | 2527-96-0 | Contains methyl group; lacks carboxylic acid | 1.00 |

| Dimethyl furan-2,5-dicarboxylate | 4282-32-0 | Contains two carboxylic acid groups | 1.00 |

| Methyl 5-formylfuran-2-carboxylate | 5904-71-2 | Contains formyl group instead of methoxycarbonyl | 1.00 |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | 36802-01-4 | Contains hydroxymethyl group | 1.00 |

Enzyme Interaction

Research indicates that this compound may interact with various enzymes, potentially influencing metabolic pathways. The specific mechanisms of action are still under investigation, but preliminary studies suggest that it could modulate enzyme activity related to inflammation and metabolic regulation.

Anti-inflammatory Properties

One of the most notable biological activities of this compound is its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages. This effect is likely mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response .

Case Studies and Research Findings

- Inhibition of Cytokine Production : In a study using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in the levels of inflammatory mediators such as NO and PGE2. The compound demonstrated a dose-dependent inhibition profile, highlighting its potential as an anti-inflammatory agent .

- Cell Viability Studies : Further investigations into the cytotoxic effects of this compound revealed that it does not adversely affect cell viability at therapeutic concentrations, making it a promising candidate for further development in anti-inflammatory therapies.

- Comparative Analysis with Other Compounds : When compared to structurally similar compounds, this compound exhibited superior anti-inflammatory activity, suggesting that its unique structural configuration may confer distinct biological properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from simpler furan derivatives. Key steps include:

- Functionalization : Introducing the methoxycarbonyl group via esterification or carboxylation under controlled pH and temperature conditions .

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance regioselectivity, particularly for methyl group introduction at the 3-position .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by adjusting reaction time (12–24 hours) and solvent polarity (e.g., ethyl acetate/hexane mixtures) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H NMR peaks to reference data. For example, the methyl group at C3 appears as a singlet near δ 2.3–2.5 ppm, while the methoxycarbonyl group resonates as a singlet at δ 3.8–4.0 ppm .

- Mass Spectrometry : Confirm the molecular ion peak (expected m/z ~184 for C₈H₈O₅) and fragmentation patterns to verify substituent positions .

- IR Spectroscopy : Identify the carbonyl stretch (C=O) near 1700–1750 cm⁻¹ and furan ring vibrations at 1600–1650 cm⁻¹ .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Oxidation : React with KMnO₄ in acidic conditions to decarboxylate the furan ring, yielding 3-methylfuran derivatives .

- Reduction : Use LiAlH₄ to reduce the methoxycarbonyl group to a hydroxymethyl group, generating 5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid .

- Substitution : Replace the methoxycarbonyl group with amines via nucleophilic acyl substitution, requiring activation with thionyl chloride or DCC .

Advanced Research Questions

Q. How should researchers address contradictory yield data in the synthesis of this compound under varying catalytic conditions?

- Methodological Answer :

- Variable Screening : Perform design of experiments (DoE) to isolate critical factors (e.g., catalyst loading, temperature). For example, ZnCl₂ may outperform AlCl₃ in polar aprotic solvents like DMF due to better solubility .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps. Contradictions in yields often arise from incomplete esterification or side reactions (e.g., ring-opening) .

- By-Product Analysis : Use GC-MS to detect intermediates like 3-methylfuran-2-carboxylic acid, which may form via premature decarboxylation .

Q. What methodologies are effective in elucidating the biological mechanism of this compound against microbial targets?

- Methodological Answer :

- Molecular Docking : Model interactions with bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina. The methoxycarbonyl group may hydrogen-bond to active-site residues, while the methyl group enhances hydrophobic interactions .

- Enzyme Assays : Measure IC₅₀ values against E. coli topoisomerase IV to quantify inhibition. Compare results to structurally similar compounds (e.g., 5-phenylfuran-3-carboxylic acid) to identify pharmacophores .

- Resistance Studies : Serial passage experiments under sub-MIC conditions can reveal mutations in target enzymes, clarifying resistance mechanisms .

Q. What experimental approaches are recommended for determining the thermodynamic properties of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points (expected 270–290°C for furan carboxylic acids) and decomposition profiles under nitrogen .

- Computational Modeling : Use Gaussian or ORCA to calculate enthalpy of formation (ΔHf) and Gibbs free energy (ΔG) via DFT methods (e.g., B3LYP/6-31G*) .

- Solubility Studies : Determine partition coefficients (logP) in octanol/water systems to predict bioavailability. The methoxycarbonyl group increases hydrophilicity compared to alkyl-substituted analogs .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (e.g., Cl, F) at C5 or bulky groups (e.g., phenyl) at C3. Compare antimicrobial activity against S. aureus and P. aeruginosa .

- Bioisosteric Replacement : Replace the methoxycarbonyl group with sulfonamides or tetrazoles to assess impact on target binding .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. For example, electron-withdrawing groups at C5 may enhance enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.